Oxytetracycline calcium

Description

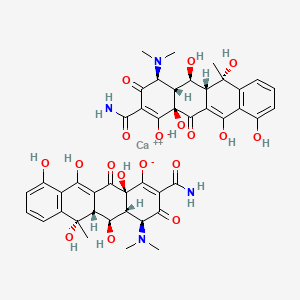

Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H46CaN4O18 |

|---|---|

Molecular Weight |

958.9 g/mol |

IUPAC Name |

calcium bis((4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate) |

InChI |

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12-,13-,14+,17+,21-,22+;/m11./s1 |

InChI Key |

VANYVCHXDYVKSI-MXWBXKMOSA-L |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxytetracycline Calcium in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxytetracycline, a broad-spectrum bacteriostatic antibiotic of the tetracycline class, exerts its antimicrobial effect by inhibiting protein synthesis in bacteria. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of oxytetracycline calcium, with a focus on its interaction with the bacterial ribosome. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer a thorough resource for researchers and professionals in the field of drug development. The critical role of divalent cations, such as calcium and magnesium, in the activity of oxytetracycline is also elucidated.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxytetracycline's primary mechanism of action is the disruption of protein synthesis at the ribosomal level.[1][2] It specifically targets the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein. By binding to the 30S small subunit of the ribosome, oxytetracycline effectively stalls the elongation phase of protein synthesis.[3][4]

The binding of oxytetracycline to the 30S subunit physically obstructs the A-site (aminoacyl-tRNA binding site).[1] This blockage prevents the incoming aminoacyl-transfer RNA (aminoacyl-tRNA) from docking with the ribosome-mRNA complex. Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to a bacteriostatic effect where bacterial growth and replication are arrested. The selective toxicity of oxytetracycline towards bacteria is attributed to the structural differences between bacterial 70S and mammalian 80S ribosomes, resulting in a higher binding affinity for the former.

The Role of Divalent Cations: Magnesium and Calcium Chelation

Tetracycline-class antibiotics, including oxytetracycline, are potent chelating agents for divalent metal ions. This property is crucial for their antibacterial activity. Oxytetracycline binds to ribosomes as a magnesium chelate. The formation of an oxytetracycline-Mg²⁺ complex is thought to be essential for its high-affinity binding to the ribosome.

While the "calcium" in this compound refers to the salt form of the drug, the presence of excess calcium ions can, in fact, antagonize its antibacterial activity. Studies have shown that as the concentration of Ca²⁺ (or Mg²⁺) increases, the susceptibility of bacteria to oxytetracycline decreases. This is likely due to the formation of oxytetracycline-calcium complexes in the surrounding medium, which may reduce the concentration of free, active drug available to penetrate the bacterial cell and bind to the ribosome.

Molecular Interactions with the 30S Ribosomal Subunit

The specific binding site of oxytetracycline on the 30S ribosomal subunit has been identified through various techniques, including X-ray crystallography and footprinting studies. The primary binding site, often referred to as the "Tet-1" site, is located on the 16S ribosomal RNA (rRNA), a major component of the 30S subunit.

Key nucleotides within the 16S rRNA that interact with oxytetracycline have been identified. These interactions primarily involve helices h31, h34, and the connecting loop between them. Photoaffinity labeling studies with tetracycline have revealed modifications at positions C936 and C948 of the E. coli 16S rRNA.

The binding of the oxytetracycline-Mg²⁺ complex to this site induces a conformational change in the 16S rRNA, which ultimately distorts the A-site and prevents the proper binding of aminoacyl-tRNA.

Quantitative Data

The following tables summarize key quantitative data related to the activity of oxytetracycline.

| Parameter | Organism | Value | Reference |

| Association Constant (Strong Binding Site) | E. coli ribosomes | ~10³ times greater than weak binding sites |

Table 1: Ribosome Binding Affinity of Oxytetracycline

| Bacterial Species | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Escherichia coli | - | - | |

| Arcanobacterium pyogenes | 16 | - | |

| Fusobacterium necrophorum | High | - | |

| Prevotella melaninogenica | High | - | |

| Pasteurella multocida | - | - |

Table 2: Minimum Inhibitory Concentrations (MIC) of Oxytetracycline Against Various Bacteria

Experimental Protocols

Determination of Ribosome Binding Affinity via Equilibrium Dialysis

This protocol is adapted from the methodology described for studying the binding of oxytetracycline to E. coli ribosomes.

Objective: To quantify the binding of oxytetracycline to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes from the target bacterium (e.g., E. coli)

-

Radiolabeled oxytetracycline (e.g., [³H]oxytetracycline)

-

Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)

-

Dialysis buffer (e.g., Tris-HCl buffer at pH 7.5 containing MgCl₂, KCl, and a reducing agent like DTT)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of solutions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled oxytetracycline in dialysis buffer.

-

Fill dialysis bags with the ribosome-oxytetracycline solutions.

-

Place each dialysis bag into a larger volume of dialysis buffer (without ribosomes or oxytetracycline) and allow the system to equilibrate with gentle stirring at a constant temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours).

-

After equilibration, take aliquots from inside and outside the dialysis bag.

-

Measure the radioactivity of the aliquots using a scintillation counter.

-

The concentration of bound oxytetracycline is calculated by subtracting the concentration of free oxytetracycline (outside the bag) from the total concentration inside the bag.

-

Analyze the binding data using a Scatchard plot or non-linear regression to determine the association constant (Ka) and the number of binding sites.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of oxytetracycline on protein synthesis.

Objective: To measure the dose-dependent inhibition of protein synthesis by oxytetracycline.

Materials:

-

Cell-free bacterial extract (e.g., S30 extract from E. coli) containing ribosomes, tRNAs, and translation factors.

-

mRNA template (e.g., poly(U) for polyphenylalanine synthesis or a specific gene transcript).

-

Radiolabeled amino acid (e.g., [¹⁴C]phenylalanine for poly(U) template).

-

ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase).

-

Reaction buffer (e.g., Tris-HCl buffer at pH 7.6 containing Mg(OAc)₂, KCl, and DTT).

-

This compound stock solution.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Set up reaction tubes containing the cell-free extract, reaction buffer, mRNA template, and the energy mix.

-

Add varying concentrations of oxytetracycline to the reaction tubes. Include a control with no antibiotic.

-

Initiate the reaction by adding the radiolabeled amino acid.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Heat the samples to hydrolyze aminoacyl-tRNAs.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each oxytetracycline concentration relative to the no-antibiotic control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of oxytetracycline that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plate.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial isolate to be tested.

-

This compound stock solution.

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in CAMHB, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare serial two-fold dilutions of the oxytetracycline stock solution in CAMHB directly in the wells of the 96-well plate.

-

Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxytetracycline in which there is no visible growth.

Visualizations

Caption: Mechanism of action of oxytetracycline in bacteria.

Caption: Experimental workflow for equilibrium dialysis.

Caption: Workflow for MIC determination by broth microdilution.

References

A Deep Dive into Oxytetracycline and Its Calcium Salt: A Technical Guide for Researchers

For drug development professionals and researchers in the pharmaceutical sciences, a thorough understanding of an active pharmaceutical ingredient's (API) different salt forms is paramount. The choice of a salt can significantly influence a drug's physicochemical properties, impacting its stability, solubility, and bioavailability, which in turn affect its therapeutic efficacy and formulation development. This technical guide provides an in-depth comparison of oxytetracycline and its commonly used salt, oxytetracycline calcium.

Core Chemical and Physical Distinctions

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, produced by the actinomycete Streptomyces rimosus.[1][2] It is an amphoteric compound, meaning it can act as either an acid or a base, and its solubility is pH-dependent.[1][2] this compound is the calcium salt of oxytetracycline.[3] The formation of the calcium salt alters the molecule's physical properties, which can be advantageous in specific formulations.

The chemical structures of oxytetracycline and a proposed structure for this compound are depicted below. The interaction between oxytetracycline and calcium is a chelation, where the calcium ion complexes with the oxygen atoms of the oxytetracycline molecule. The precise stoichiometry of this complex can vary, with some sources indicating a 2:1 ratio of oxytetracycline to calcium.

Table 1: Physicochemical Properties of Oxytetracycline and this compound

| Property | Oxytetracycline | This compound | References |

| Molecular Formula | C₂₂H₂₄N₂O₉ | C₂₂H₂₂CaN₂O₉ or (C₂₂H₂₃N₂O₉)₂Ca | |

| Molecular Weight | 460.43 g/mol | ~498.5 g/mol | |

| Appearance | Yellow crystalline powder | Faint yellow particulate state | |

| Solubility | pH-dependent: 0.5 mg/mL at pH 5, 31.4 mg/mL at pH 1.2, 38.0 mg/mL at pH 9.0 | Sparingly soluble in water; pH of a 25 mg/mL aqueous suspension is 6.0-8.0 | |

| Stability | Crystals are heat stable; aqueous solutions are more stable in acidic conditions | Photolysis can be accelerated in the presence of calcium ions |

Experimental Protocols

Preparation of this compound

A common method for the preparation of this compound involves the reaction of oxytetracycline with a calcium source in an aqueous medium. The following is a generalized protocol based on publicly available patent literature:

Protocol 1: Synthesis of this compound

-

Dissolution of Oxytetracycline: Prepare a 5-20% (w/v) solution of oxytetracycline in water.

-

pH Adjustment: Adjust the pH of the oxytetracycline solution to 0.5-2.0 using sulfuric acid to facilitate dissolution.

-

Reaction with Calcium Carbonate: Add calcium carbonate to the oxytetracycline solution. The mass ratio of oxytetracycline to calcium carbonate is typically between 1:0.1 and 1:0.6.

-

Reaction Incubation: Stir the mixture at 10-30°C for 0.5-10 hours.

-

pH Neutralization: Adjust the pH of the reaction mixture to 9.5 with a sodium hydroxide solution.

-

Isolation: The resulting this compound can be isolated by methods such as spray drying.

Experimental Workflow for this compound Synthesis

Quantification of Oxytetracycline in Plasma by HPLC

Pharmacokinetic studies require a reliable method for quantifying drug concentrations in biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 2: HPLC Analysis of Oxytetracycline in Plasma

-

Sample Preparation:

-

Collect blood samples at predetermined time points post-drug administration.

-

Centrifuge the blood to separate the plasma.

-

Perform a protein precipitation step by adding an equal volume of a precipitating agent (e.g., acetonitrile) to the plasma sample.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Zorbax stable bond SB C18, 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of distilled water, acetonitrile, and methanol (e.g., 7:2:1 v/v/v) containing oxalic acid (e.g., 6.84 g/L).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detector set at 350 nm.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of oxytetracycline in plasma.

-

The concentration of oxytetracycline in the unknown samples is determined by comparing their peak areas to the calibration curve.

-

Pharmacokinetic Profile Comparison

The salt form of a drug can significantly alter its absorption and overall pharmacokinetic profile. A study comparing free oxytetracycline with an oxytetracycline-loaded cockle shell calcium carbonate-based nanoparticle (OTC-CNP) formulation provides valuable insights.

Table 2: Pharmacokinetic Parameters of Free Oxytetracycline vs. Oxytetracycline-Loaded Calcium Carbonate Nanoparticle (OTC-CNP) in Mice

| Parameter | Free Oxytetracycline | OTC-CNP |

| Dose (intraperitoneal) | 10 mg/kg | 10 mg/kg |

| Cmax (µg/mL) | 23.53 | 64.99 |

| Tmax (h) | Not specified | 0.167 |

| AUC (µg·h/mL) | Not specified (implied lower) | Increased |

| **Half-life (t₁/₂) ** | Not specified (implied shorter) | Increased |

| Detection Time (h) | up to 1 | up to 24 |

These results demonstrate that formulating oxytetracycline with a calcium carbonate nanoparticle can lead to a higher maximum plasma concentration (Cmax), a longer half-life, and a greater overall drug exposure (AUC). It is important to note that these findings are specific to this nanoparticle formulation and may not be directly extrapolated to simple this compound salts. The co-administration of calcium ions with standard oxytetracycline formulations has been shown to decrease absorption and bioavailability.

Mechanism of Action: Protein Synthesis Inhibition

Both oxytetracycline and its calcium salt exert their antimicrobial effect through the same mechanism of action: inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively blocks the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Signaling Pathway of Oxytetracycline's Antimicrobial Action

Conclusion

The choice between oxytetracycline and this compound is a critical decision in the drug development process. While both share the same fundamental mechanism of action, their physicochemical properties, particularly solubility and stability, differ. These differences can have profound implications for a drug's formulation, bioavailability, and ultimately, its therapeutic efficacy. This compound may offer advantages in certain formulations, but its interaction with physiological calcium and its impact on absorption must be carefully considered. The use of advanced formulations, such as calcium carbonate-based nanoparticles, presents a promising avenue for enhancing the pharmacokinetic profile of oxytetracycline. Further research into the precise nature of the oxytetracycline-calcium complex and its behavior in various physiological environments is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of Oxytetracycline Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, renowned for its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its discovery in the mid-20th century marked a significant milestone in the fight against infectious diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of oxytetracycline, with a particular focus on its calcium salt. It delves into the core scientific principles, experimental methodologies, and quantitative data that underpinned its emergence as a crucial therapeutic agent.

The Discovery of Oxytetracycline: A Landmark in Antibiotic Research

In 1950, a team of researchers at Pfizer, led by A.C. Finlay, announced the discovery of a new antibiotic, which they named Terramycin.[2] This novel compound was isolated from a soil sample that yielded the actinomycete Streptomyces rimosus.[1] The discovery was the result of an extensive soil screening program, a common and fruitful method for identifying new antibiotic-producing microorganisms at the time.

The initial announcement in Science highlighted its potent antimicrobial activity against a wide variety of bacteria.[2] This discovery was a pivotal moment for Pfizer, transforming the company from a fine chemical manufacturer into a research-based pharmaceutical powerhouse.[3]

Experimental Protocol: Isolation of Oxytetracycline (Terramycin) from Streptomyces rimosus

Objective: To isolate and purify the antibiotic substance produced by Streptomyces rimosus.

Methodology:

-

Fermentation:

-

A culture of Streptomyces rimosus (NRRL-2234) was cultivated under controlled submerged fermentation conditions.

-

The fermentation broth, containing the secreted antibiotic, was the starting material for extraction.

-

-

Mycelium Removal:

-

The pH of the fermentation broth was adjusted to below 4.0 to facilitate the separation of the mycelium.

-

The acidified broth was then filtered to remove the microbial biomass. This step was crucial as it was found that an acidic pH prevented the antibiotic from adhering to the mycelium.

-

-

Initial Purification by Adsorption:

-

The filtered broth was treated with activated carbon at a near-neutral pH. The oxytetracycline would adsorb onto the surface of the activated carbon.

-

-

Elution:

-

The antibiotic was then eluted from the activated carbon using organic solvents or water at a specific pH.

-

-

Solvent Extraction:

-

An alternative or subsequent step involved adjusting the pH of the filtered broth to 9 and extracting the oxytetracycline with butanol.

-

The butanol extracts were then concentrated under vacuum.

-

-

Crystallization:

-

The crude oxytetracycline was dissolved in dilute hydrochloric acid at a pH of 2.5.

-

The aqueous solution was filtered and treated with sodium chloride and butyl alcohol.

-

The resulting solid was filtered, redissolved in methanol, and a small amount of water was added.

-

Crystallization was induced by storing the solution in a refrigerator overnight.

-

The resulting crystals were filtered, washed, and dried.

-

Elucidation of the Chemical Structure

The determination of the complex chemical structure of oxytetracycline was a significant scientific achievement. In 1953, a group at Pfizer led by Francis A. Hochstein, in collaboration with the renowned organic chemist Robert B. Woodward of Harvard University, successfully elucidated its structure. This was a critical step that enabled the mass production of the drug and paved the way for the development of semi-synthetic derivatives.

The Advent of Oxytetracycline Calcium

Following the successful isolation and characterization of oxytetracycline, the development of stable and effective formulations became a priority. Oxytetracycline is an amphoteric compound, meaning it can act as both an acid and a base. This property influences its solubility at different pH levels. The hydrochloride salt was a common early formulation due to its good water solubility.

However, the development of other salt forms, such as the calcium salt, offered potential advantages in terms of stability, formulation, and therapeutic application.

Rationale for the Development of this compound

The formation of a calcium salt of oxytetracycline was driven by several factors:

-

Stability: Metal complexes of tetracyclines can exhibit enhanced stability. The interaction with divalent cations like calcium can protect the molecule from degradation.

-

Controlled Release and Formulation: The solubility of the calcium salt can be modulated, which is advantageous for creating specific dosage forms, including long-acting parenteral formulations and feed additives for veterinary use.

-

Purification: The formation of an insoluble complex with calcium ions can be utilized as a purification step to isolate oxytetracycline from fermentation broths.

Experimental Protocol: Preparation of Alkyl Trimethylammonium Calcium Oxytetracycline

A patented method for preparing a specific form of this compound complex highlights the chemical principles involved:

Objective: To prepare a stable, granular form of alkyl trimethylammonium calcium oxytetracycline suitable for use as a feed additive.

Methodology:

-

Oxytetracycline Solution Preparation: An aqueous solution of oxytetracycline is prepared. The pH is adjusted to 0.5-2.0 with sulfuric acid.

-

Calcium Carbonate Reaction: Calcium carbonate is added to the oxytetracycline solution and stirred for 0.5-10 hours.

-

Quaternary Ammonium Salt Addition: A quaternary ammonium salt-type cationic surfactant is added to the reaction mixture and stirred for 0.5-20 hours.

-

pH Adjustment: The pH of the solution is adjusted with a sodium hydroxide solution.

-

Spray Drying: The final reaction solution is spray-dried to obtain the alkyl trimethylammonium calcium oxytetracycline granular preparation.

Quantitative Data from Early Research

Precise quantitative data from the initial discovery and development period is not always extensively reported in readily accessible modern literature. However, key findings from early clinical trials and fermentation studies provide valuable insights.

| Parameter | Value/Observation | Source |

| Early Fermentation Yield | Not explicitly quantified in initial reports, but process improvements were a major focus for Pfizer. | |

| Early Clinical Trial Dosage (Oral) | Adults: 1-2 g daily, divided into four equal doses. | |

| Children (>8 years): 10-20 mg per pound (25-50 mg/kg) of body weight daily, divided into four equal doses. | ||

| Early Clinical Trial Dosage (Intramuscular) | Adults: 250 mg once every 24 hours, or 300 mg in divided doses every 8-12 hours. | |

| Children (>8 years): 15-25 mg/kg of body weight, up to a maximum of 250 mg per single daily injection. | ||

| Solubility of Oxytetracycline Base (at 23°C) | pH 1.2: 31.4 mg/ml | |

| pH 5.0: 0.5 mg/ml (minimum solubility) | ||

| pH 9.0: 38.0 mg/ml | ||

| Solubility of Oxytetracycline Hydrochloride | Very soluble in water (maximum solubility of 1 g/ml). |

Mechanism of Action and Biosynthesis

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins necessary for bacterial growth and replication.

Caption: Oxytetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Biosynthesis of Oxytetracycline

Oxytetracycline is a member of the aromatic polyketide family of antibiotics and is synthesized by type II polyketide synthases (PKSs). The biosynthesis is a complex multi-step process involving the sequential condensation of malonyl-CoA extender units to a malonamyl-CoA starter unit. This is followed by a series of cyclization, oxidation, and other tailoring reactions to form the final oxytetracycline molecule.

Caption: Simplified biosynthetic pathway of oxytetracycline from precursor molecules.

Conclusion

The discovery of oxytetracycline from Streptomyces rimosus was a seminal event in the history of antibiotics. The subsequent elucidation of its structure and the development of various formulations, including this compound, have ensured its long-standing utility in both human and veterinary medicine. This guide has provided an in-depth look at the historical context, key experimental approaches, and fundamental scientific principles underlying this important therapeutic agent, offering valuable insights for today's researchers and drug development professionals.

References

In-Depth Technical Guide: Oxytetracycline Calcium's Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of oxytetracycline calcium. It includes quantitative data on its efficacy against a range of Gram-positive and Gram-negative bacteria, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of its mechanism of action and common resistance pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The molecule penetrates the bacterial cell, in Gram-negative bacteria, this is facilitated by porin channels.[2] Once inside, oxytetracycline reversibly binds to the 30S ribosomal subunit. This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of amino acids to the elongating polypeptide chain.[2] This disruption of protein synthesis halts bacterial growth and replication, allowing the host's immune system to clear the infection.[2]

Antibacterial Spectrum of Activity

Oxytetracycline is effective against a wide variety of Gram-positive and Gram-negative bacteria.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for oxytetracycline against various bacterial species. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism in vitro.

| Bacterial Species | Organism Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |

| Escherichia coli | Gram-Negative | 0.5 - >64 | - | - | |

| Salmonella spp. | Gram-Negative | - | - | - | CIPARS |

| Pasteurella multocida | Gram-Negative | - | - | - | |

| Mannheimia haemolytica | Gram-Negative | - | - | - | |

| Histophilus somni | Gram-Negative | - | - | - | |

| Staphylococcus aureus | Gram-Positive | - | - | - | |

| Streptococcus agalactiae | Gram-Positive | 0.5 - 2.0 | - | - | |

| Streptococcus iniae | Gram-Positive | 0.5 - 16.0 | - | - | |

| Arcanobacterium pyogenes | Gram-Positive | - | 16 | - | |

| Fusobacterium necrophorum | Gram-Negative (Anaerobe) | - | High | - | |

| Prevotella melaninogenica | Gram-Negative (Anaerobe) | - | High | - | |

| Edwardsiella ictaluri | Gram-Negative | 0.5 - 64.0 | - | - | |

| Edwardsiella piscicida | Gram-Negative | 0.5 - >64.0 | - | - | |

| Edwardsiella tarda | Gram-Negative | 0.5 - ≥64.0 | - | - | |

| Flavobacterium columnare | Gram-Negative | <0.12 (all) | - | - | |

| Aeromonas hydrophila | Gram-Negative | 0.25 (all) | - | - |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Data from surveillance programs like the Canadian Integrated Program for Antimicrobial Resistance Surveillance (CIPARS) can provide more detailed and current MIC distributions.

Mechanisms of Resistance

Bacterial resistance to oxytetracycline can develop through several mechanisms, primarily:

-

Efflux Pumps: These are membrane proteins that actively transport oxytetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The tet(A) and tet(B) genes are common examples of genes encoding for such pumps.

-

Ribosomal Protection: This mechanism involves the production of proteins that associate with the ribosome and dislodge oxytetracycline from its binding site, allowing protein synthesis to continue. The tet(M) and tet(O) genes are well-characterized examples of ribosomal protection genes.

-

Enzymatic Inactivation: This is a less common mechanism where an enzyme modifies the oxytetracycline molecule, rendering it inactive.

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentrations (MICs) is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method (CLSI/EUCAST)

This method involves preparing two-fold serial dilutions of oxytetracycline in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

-

This compound powder

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Oxytetracycline Stock Solution: Aseptically prepare a stock solution of oxytetracycline in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the oxytetracycline stock solution with the appropriate broth to achieve the desired final concentrations. Typically, 50 µL of broth is added to wells 2 through 12. Then, 100 µL of the drug solution is added to well 1, and 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as the growth control (no antibiotic).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after adding 50 µL of the diluted inoculum to each well.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (the well is clear). The growth control well should show distinct turbidity.

Agar Dilution Method (CLSI)

This method involves incorporating varying concentrations of oxytetracycline into an agar medium, which is then inoculated with the test organism.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium

-

Sterile petri dishes

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Inoculum replicating device (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates each containing a specific concentration of oxytetracycline. This is done by adding a defined volume of a stock oxytetracycline solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.

-

Inoculation: Apply a standardized volume of the bacterial suspension onto the surface of each agar plate. An inoculum replicating device can be used to deliver multiple inocula simultaneously.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of oxytetracycline that completely inhibits the growth of the organism. The growth control plate should show confluent growth.

Conclusion

This compound remains a significant antibiotic with a broad spectrum of activity against numerous bacterial pathogens. A thorough understanding of its mechanism of action, spectrum of activity, and the methodologies for its evaluation is crucial for its effective use in clinical and research settings. This guide provides foundational knowledge and detailed protocols to support ongoing efforts in antimicrobial drug development and resistance monitoring. Continuous surveillance of oxytetracycline MICs through standardized methods is essential to track resistance trends and inform therapeutic guidelines.

References

In vitro activity of oxytetracycline calcium against gram-positive bacteria

An In-Depth Technical Guide to the In Vitro Activity of Oxytetracycline Calcium Against Gram-Positive Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, functions by inhibiting bacterial protein synthesis. Its calcium salt, this compound, is utilized in various formulations. This guide provides a comprehensive overview of the in vitro activity of oxytetracycline against key Gram-positive bacteria, including Staphylococcus aureus, Streptococcus spp., Enterococcus faecalis, and Bacillus spp. We present quantitative susceptibility data, detail standardized experimental protocols for antimicrobial susceptibility testing (AST), and illustrate the molecular mechanism of action. A critical examination of the antagonistic effect of calcium ions on oxytetracycline's antibacterial efficacy is also included, a crucial consideration for in vitro assay design and interpretation.

Introduction to Oxytetracycline

Oxytetracycline is a bacteriostatic antibiotic isolated from the actinomycete Streptomyces rimosus. As a member of the tetracycline family, it is effective against a wide array of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism involves the disruption of essential protein production, thereby halting bacterial growth and replication.[2] While effective, the prevalence of tetracycline resistance has increased significantly among many clinical isolates, impacting its therapeutic utility. This document focuses on the in vitro performance of its calcium salt form against selected Gram-positive pathogens.

Mechanism of Action

Oxytetracycline exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit, a critical component in the translation process. This binding action physically obstructs the docking of aminoacyl-tRNA molecules to the acceptor (A) site of the mRNA-ribosome complex. By preventing this crucial step, oxytetracycline effectively halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis and inhibiting bacterial growth.

References

The Impact of Oxytetracycline Calcium on Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, has long been utilized for its bacteriostatic properties. Beyond its antimicrobial activity, which stems from the inhibition of protein synthesis in the 30S ribosomal subunit of bacteria, oxytetracycline exerts a range of effects on eukaryotic cells.[1][2] These effects are multifaceted, encompassing mitochondrial dysfunction, the induction of apoptosis, and modulation of inflammatory pathways. This technical guide provides an in-depth analysis of the core effects of oxytetracycline calcium on eukaryotic cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding these off-target effects is crucial for researchers utilizing tetracycline-inducible systems and for drug development professionals exploring the therapeutic potential of tetracyclines beyond their antibiotic applications.

Core Mechanisms of Action in Eukaryotic Cells

The primary interaction of oxytetracycline in eukaryotic cells is with the mitochondria. Due to the evolutionary relationship between mitochondria and bacteria, oxytetracycline can inhibit mitochondrial protein synthesis by targeting mitochondrial ribosomes.[3] This interference with mitochondrial function is a central tenet of its effects on eukaryotic cells and leads to several downstream consequences.

Mitochondrial Dysfunction

The inhibition of mitochondrial translation by oxytetracycline leads to a state of "mitonuclear protein imbalance," where the synthesis of mitochondrial DNA-encoded proteins does not match that of nuclear DNA-encoded mitochondrial proteins.[3] This imbalance disrupts the formation and function of the electron transport chain, resulting in:

-

Impaired Mitochondrial Respiration: A dose-dependent decrease in the oxygen consumption rate (OCR) is a hallmark of tetracycline treatment in eukaryotic cells.[3]

-

Generation of Reactive Oxygen Species (ROS): Dysfunctional mitochondria are a primary source of ROS, such as superoxide anions (O₂⁻). The accumulation of ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

-

Altered Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain can lead to a collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.

Induction of Apoptosis

The accumulation of ROS and subsequent mitochondrial damage can trigger the intrinsic apoptotic pathway. Key events in this process include:

-

Activation of Stress-Activated Protein Kinases (SAPKs): ROS can activate signaling cascades involving kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).

-

Release of Cytochrome c: A decrease in mitochondrial membrane potential can lead to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c contributes to the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to programmed cell death.

Anti-inflammatory Effects

Oxytetracycline and other tetracyclines possess anti-inflammatory properties that are independent of their antimicrobial activity. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Oxytetracycline has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a reduction in the production of inflammatory mediators such as interleukins (IL-4, IL-5, IL-13) and chemokines (CCL5, CCL11).

Quantitative Data

The following tables summarize quantitative data on the effects of oxytetracycline on various parameters in eukaryotic systems. It is important to note that specific IC50 values for cytotoxicity can vary significantly depending on the cell line and experimental conditions.

Table 1: Effects of Oxytetracycline on Cellular Processes

| Cell Type/System | Observed Effect | Effective Concentration (approx.) | Reference |

| Zebrafish Embryos | Delayed Hatching (72h-EC50) | 127.6 mg/L | |

| Bovine Lymphocytes | Inhibition of cytochrome c oxidase activity | 1 µg/mL | |

| Human and Dog Hematopoietic Cells | Induction of apoptosis | Not specified | |

| SHK-1 (Salmo salar cell line) | Upregulation of TLR-1 gene expression | 1.0-1.5 µg/mL | |

| SHK-1 (Salmo salar cell line) | Upregulation of MyD88 gene expression | 0.25-1.5 µg/mL | |

| SHK-1 (Salmo salar cell line) | Upregulation of INFγ gene expression | 0.25 µg/mL | |

| SHK-1 (Salmo salar cell line) | Upregulation of NFκB gene expression | 1.5 µg/mL | |

| SHK-1 (Salmo salar cell line) | Upregulation of CAT gene expression | 1.5 µg/mL | |

| SHK-1 (Salmo salar cell line) | Upregulation of GPx gene expression | 0.25-0.5 µg/mL |

Table 2: Effects of Tetracyclines on Inflammatory Mediator Production

| Cell Type | Treatment | Mediator | Inhibition | Reference |

| THP-1 cells | Lipopolysaccharide (LPS) + Minocycline (50 µg/ml) | TNF-α | 84% | |

| THP-1 cells | Lipopolysaccharide (LPS) + Tigecycline (50 µg/ml) | TNF-α | 86% | |

| THP-1 cells | Lipopolysaccharide (LPS) + Doxycycline (50 µg/ml) | TNF-α | 92.4% | |

| THP-1 cells | Lipopolysaccharide (LPS) + Minocycline (50 µg/ml) | IL-8 | 56.4% | |

| THP-1 cells | Lipopolysaccharide (LPS) + Tigecycline (50 µg/ml) | IL-8 | 67.8% | |

| THP-1 cells | Lipopolysaccharide (LPS) + Doxycycline (50 µg/ml) | IL-8 | 74.1% |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by oxytetracycline in eukaryotic cells.

Figure 1: Proposed signaling pathway for oxytetracycline-induced apoptosis.

Figure 2: Mechanism of the anti-inflammatory effect of oxytetracycline via the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on eukaryotic cells.

Measurement of Reactive Oxygen Species (ROS)

Principle: The cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) is used to measure intracellular ROS. Inside the cell, esterases deacetylate DCF-DA to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Preparation: Seed cells in a 96-well plate (preferably a black plate with a clear bottom) at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., 5-50 µM Tert-Butyl hydroperoxide) and an untreated negative control.

-

Washing: Remove the culture medium and gently wash the cells twice with 100 µL of Phosphate-Buffered Saline (PBS).

-

Staining: Add 100 µL of diluted DCF-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.

-

Data Analysis: Subtract the background fluorescence of the untreated cells from all other values. The fluorescence intensity is proportional to the level of intracellular ROS.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The cell-permeable, cationic, red-orange fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) accumulates in active mitochondria due to their negative charge. A decrease in mitochondrial membrane potential results in reduced TMRE accumulation and fluorescence.

Protocol:

-

Cell Preparation and Treatment: Seed and treat cells with this compound as described for the ROS assay. Include a positive control for depolarization (e.g., 20 µM FCCP) for 10-20 minutes.

-

Staining: Add TMRE working solution (typically 200-1000 nM final concentration) to the cell culture medium and incubate at 37°C for 15-30 minutes.

-

Washing:

-

Adherent cells: Carefully discard the medium and wash the cells 3-4 times with 100 µL of assay buffer.

-

Suspension cells: Centrifuge the plate at 1,000 x g for 5 minutes, carefully discard the medium, and wash the cells.

-

-

Fluorescence Measurement: After washing, add 100 µL of assay buffer and read the fluorescence at an excitation of ~549 nm and an emission of ~575 nm.

-

Data Analysis: A decrease in fluorescence intensity in treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.

Caspase-3/7 Activation Assay

Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In apoptotic cells, activated caspase-3 and -7 cleave the substrate, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

-

Cell Lysis:

-

Induce apoptosis in cells by treating with this compound.

-

Lyse the cells using a buffer such as RIPA buffer on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C and collect the supernatant.

-

-

Assay Reaction:

-

In a 96-well white or black plate, add the cell lysate to a reaction mixture containing the caspase-3/7 substrate and a reaction buffer.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: An increase in luminescence in the treated samples compared to the untreated control indicates the activation of caspase-3 and -7.

Western Blot Analysis of the NF-κB Pathway

Principle: Western blotting is used to detect and quantify the levels of specific proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB.

Protocol:

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with this compound. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of NF-κB p65 Nuclear Translocation

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the NF-κB p65 subunit. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with an inflammatory stimulus with or without pre-treatment with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum) for 1 hour.

-

Antibody Staining: Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342). Mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The translocation of p65 to the nucleus will be evident by the co-localization of the p65 signal with the nuclear stain.

Conclusion

This compound exerts significant and complex effects on eukaryotic cells, primarily through the disruption of mitochondrial function. This leads to a cascade of events including increased oxidative stress, the induction of apoptosis, and alterations in gene expression. Furthermore, oxytetracycline exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. For researchers using tetracycline-based inducible gene expression systems, it is imperative to be aware of these potential confounding effects. For drug development professionals, the non-antibiotic properties of oxytetracycline, particularly its anti-inflammatory and pro-apoptotic activities, may present opportunities for therapeutic applications in various diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the multifaceted interactions of this compound with eukaryotic cells. Further research is warranted to establish comprehensive dose-response relationships and to fully elucidate the intricate molecular mechanisms underlying its diverse cellular effects.

References

- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 2. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 3. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

Oxytetracycline calcium research applications in molecular biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted research applications of oxytetracycline calcium in molecular biology. Beyond its well-established role as a broad-spectrum antibiotic, oxytetracycline offers a versatile toolkit for manipulating and studying cellular processes at the molecular level. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and quantitative data to empower researchers in their experimental design and execution.

Core Molecular Mechanisms and Applications

Oxytetracycline's utility in molecular biology stems from several key mechanisms of action that extend beyond its antimicrobial properties. These include the precise control of gene expression, modulation of enzymatic activity, and influencing critical cellular signaling pathways.

Inhibition of Protein Synthesis: The Foundational Mechanism

The primary and most well-understood mechanism of oxytetracycline is the inhibition of protein synthesis in bacteria.[1][2] It achieves this by binding to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[1] This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain.[3] This bacteriostatic action has been fundamental to its use as a selection agent in molecular cloning.

Inducible Gene Expression: The Tet-On/Tet-Off Systems

A cornerstone of oxytetracycline's application in molecular biology is its use in inducible gene expression systems, most notably the Tet-On and Tet-Off systems. These systems allow for the precise temporal and quantitative control of gene expression in eukaryotic cells. The systems rely on the interaction between a tetracycline-controlled transactivator (tTA) or reverse tTA (rtTA) protein and a tetracycline-responsive promoter element (TRE) that drives the expression of a gene of interest. Doxycycline, a derivative of oxytetracycline, is more commonly used in these systems due to its favorable pharmacokinetic properties, but the principle applies to tetracyclines in general.

-

Tet-Off System: In this system, the tTA protein binds to the TRE in the absence of an inducer (like doxycycline or oxytetracycline) and activates gene expression. When the inducer is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.

-

Tet-On System: Conversely, the rtTA protein can only bind to the TRE and activate transcription in the presence of the inducer. This allows for gene expression to be switched on at a desired time.

Inhibition of Mitochondrial Protein Synthesis

Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxytetracycline can also inhibit protein synthesis within the mitochondria of eukaryotic cells.[4] This off-target effect is concentration-dependent and can lead to a reduction in the synthesis of mitochondria-encoded proteins, which are essential components of the electron transport chain. This property can be exploited experimentally to study the consequences of mitochondrial dysfunction.

Regulation of Matrix Metalloproteinases (MMPs)

Oxytetracycline has been shown to inhibit the activity and expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components. This inhibition is, at least in part, due to the downregulation of MMP gene expression. For instance, oxytetracycline has been demonstrated to cause a dose-dependent decrease in MMP-1 mRNA expression. This regulatory function is independent of its antimicrobial activity.

Anti-Inflammatory Effects via NF-κB Pathway Modulation

Tetracyclines, including oxytetracycline, possess anti-inflammatory properties that are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Tetracyclines can inhibit various steps in the NF-κB activation cascade, leading to a reduction in the inflammatory response.

Induction of Apoptosis

Several studies have demonstrated that tetracyclines can induce apoptosis (programmed cell death) in various cell types. This pro-apoptotic effect is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered, involving the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.

Quantitative Data Summary

The following tables summarize quantitative data regarding the molecular effects of oxytetracycline and related tetracyclines.

Table 1: Inhibition of Matrix Metalloproteinase (MMP) Expression and Activity

| Compound | Target | Cell Type | Effect | Concentration/IC50 | Reference |

| Oxytetracycline | MMP-1 mRNA | Equine Myofibroblasts | Dose-dependent decrease | 12.5, 25, 75 µg/mL | |

| Doxycycline | MMP-9 Activity | U-937 cells | Inhibition | IC50: 608.0 µM | |

| Tetracycline | MMP-9 Activity | U-937 cells | Inhibition | IC50: 40.0 µM | |

| Minocycline | MMP-9 Activity | U-937 cells | Inhibition | IC50: 10.7 µM | |

| Oxytetracycline | Gelatinase Activity | Periodontal Epithelial Cells | Dose-dependent inhibition | 1 to 50 µg/mL |

Table 2: Induction of Gene Expression

| Compound | System | Organism/Cell Type | Inducer Concentration | Effect | Reference |

| Oxytetracycline | Potr* inducible system | Streptomyces species | 0.01 - 4 µM | Wide-range GFP expression | |

| Doxycycline | Tet-On system | Transgenic Mice | Dose-dependent in drinking water | >105-fold activation of luciferase |

Table 3: Inhibition of Mitochondrial Protein Synthesis

| Compound | Cell Type | Effect | Concentration | Reference |

| Oxytetracycline | Bovine Lymphocytes | Inhibition of cytochrome c oxidase activity | As low as 1 µg/mL | |

| Oxytetracycline | Bovine Lymphocytes | Complete inhibition of cytochrome c oxidase activity increase | 3 and 10 µg/mL |

Experimental Protocols

The following sections provide detailed, representative protocols for key molecular biology applications of oxytetracycline. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol for Inducible Gene Expression using a Tet-On System

This protocol outlines the general steps for inducing the expression of a gene of interest (GOI) in mammalian cells using a Tet-On inducible expression system with an oxytetracycline analog like doxycycline.

References

- 1. Effects of oxytetracycline and amoxicillin on development and biomarkers activities of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. takarabio.com [takarabio.com]

- 3. Metal ion-tetracycline interactions in biological fluids. Part 3. Formation of mixed-metal ternary complexes of tetracycline, oxytetracycline, doxycycline and minocycline with calcium and magnesium, and their involvement in the bioavailability of these antibiotics in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioscience.co.uk [bioscience.co.uk]

An In-depth Technical Guide on Oxytetracycline Calcium as a Selective Agent for Resistant Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, functions by inhibiting protein synthesis in bacteria.[1] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth. Due to this mechanism, oxytetracycline has been widely utilized in both clinical and veterinary medicine. However, its extensive use has also driven the selection and proliferation of resistant bacterial strains. This guide provides a comprehensive overview of oxytetracycline calcium's role as a selective agent, detailing the molecular mechanisms of resistance, experimental protocols for the identification and characterization of resistant strains, and its application in the selection of genetically modified cells.

Mechanisms of Oxytetracycline Resistance

Bacteria have evolved several mechanisms to counteract the effects of oxytetracycline. Understanding these is crucial for the development of new therapeutic strategies and for the effective use of oxytetracycline as a selective agent in research. The primary resistance mechanisms are:

-

Efflux Pumps: This is one of the most common resistance strategies. Bacteria acquire genes, often on mobile genetic elements, that encode for membrane proteins capable of actively pumping oxytetracycline out of the cell.[1] This prevents the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis. The most prevalent efflux pump genes are tet(A) and tet(B).

-

Ribosomal Protection: Another major mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the ribosome and cause a conformational change that dislodges oxytetracycline from its binding site, allowing protein synthesis to resume.[2][3]

-

Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate oxytetracycline, rendering it incapable of binding to the ribosome.

-

Target Site Mutation: Mutations in the 16S rRNA component of the 30S ribosomal subunit can alter the binding site for oxytetracycline, reducing its affinity and thereby conferring resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Oxytetracycline against Various Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes | Reference |

| Escherichia coli | 16 - ≥128 | - | >128 | Isolates from diseased ducks. | [4] |

| Escherichia coli | - | - | - | 79.9% of clinical isolates had MIC ≥ 128 µg/mL. | |

| Escherichia coli (susceptible) | - | - | - | MIC of 1 mg/L reported for a susceptible strain. | |

| Escherichia coli (resistant) | - | - | - | MIC of 16 mg/L reported for a resistant strain. | |

| Salmonella spp. | - | - | - | High resistance rates reported. | |

| Staphylococcus aureus | ≤4 - ≥16 | - | - | 116/829 isolates were resistant (MIC ≥ 16 µg/mL). | |

| Pseudomonas aeruginosa | - | - | - | Resistance rates vary by location and study. | |

| Edwardsiella ictaluri | 0.5 - 64.0 | - | - | Isolates from warmwater fishes. | |

| Edwardsiella piscicida | 0.5 - >64.0 | - | - | Isolates from warmwater fishes. | |

| Edwardsiella tarda | 0.5 - ≥64.0 | - | - | Isolates from warmwater fishes. | |

| Flavobacterium columnare | <0.12 | - | - | All tested isolates had MIC < 0.12 µg/mL. | |

| Aeromonas hydrophila | 0.25 | - | - | All tested isolates had an MIC of 0.25 µg/mL. | |

| Streptococcus iniae | 0.5 - 16.0 | - | - | Isolates from warmwater fishes. | |

| Streptococcus agalactiae | 0.5 - 2.0 | - | - | Isolates from warmwater fishes. | |

| Arcanobacterium pyogenes | - | 16 | - | Isolates from bovine uterine infections. |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Frequency of Oxytetracycline Resistance in Various Bacterial Species

| Bacterial Species | Resistance Frequency (%) | Sample Source | Geographic Location | Reference |

| Escherichia coli | 77.8 | Clinical isolates | Osun State, Nigeria | |

| Escherichia coli | 100 | Diseased ducks | China | |

| Salmonella spp. | 33.3 | Animals and Food | Italy | |

| Salmonella spp. | 58.3 | Porcine and Human | North Carolina, USA | |

| Staphylococcus aureus | 14.5 (Intermediate or Resistant) | Clinical isolates | Doxy-PEP-eligible population | |

| Oral Bacteria | 11 (of total cultivable microflora) | Saliva and dental plaque | Healthy adults |

Table 3: Prevalence of Common Tetracycline Resistance Genes

| Gene | Prevalence (%) | Bacterial Species | Sample Source | Reference |

| tet(A) | 43.8 | Escherichia coli | Clinical isolates (Nigeria) | |

| tet(B) | 32.0 | Escherichia coli | Clinical isolates (Nigeria) | |

| tet(A) and tet(B) | 4.4 | Escherichia coli | Clinical isolates (Nigeria) | |

| tet(M) | 79.0 | Oral Bacteria | Healthy adults | |

| tet(W) | 21.0 | Oral Bacteria | Healthy adults | |

| tet(O) | 10.5 | Oral Bacteria | Healthy adults | |

| tet(Q) | 9.5 | Oral Bacteria | Healthy adults | |

| tet(A) | 56.0 (of strains with at least one tet gene) | Salmonella spp. | Animals and Food (Italy) |

Table 4: Exemplary Concentrations for Oxytetracycline-Based Selection in Mammalian Cells (from Kill Curve Experiments)

| Cell Line | Suggested Starting Concentration Range (µg/mL) | Selection Timeframe (Days) | Notes | Reference |

| General Mammalian Cells | 0.1 - 50 | 7 - 14 | Optimal concentration is cell-line dependent and must be determined empirically. | |

| CHO | Not specified, G418 is more common (200-800 µg/mL) | - | Kill curve is necessary to determine the optimal concentration. | |

| HEK293 | Not specified, other antibiotics like Puromycin (1–3 µg/mL) or G418 (400–800 µg/mL) are more common. | 3 - 7 | A kill curve is the standard method to determine the appropriate concentration. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of oxytetracycline against a bacterial isolate.

Materials:

-

This compound powder

-

Sterile Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Oxytetracycline Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with minimal HCl for dissolution) to a concentration of 1024 µg/mL.

-

Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute Inoculum: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the oxytetracycline stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 should contain only MHB and the bacterial inoculum (positive control), and well 12 should contain only MHB (negative control).

-

Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of oxytetracycline that completely inhibits visible growth of the bacteria.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of a bacterium's susceptibility to oxytetracycline.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Oxytetracycline antibiotic disks (30 µg)

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (37°C)

-

Ruler or calipers

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate MHA Plate: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate in three directions to ensure even coverage.

-

Apply Antibiotic Disk: Aseptically place an oxytetracycline disk (30 µg) onto the center of the inoculated MHA plate.

-

Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

-

Interpretation: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk. Compare the measurement to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to oxytetracycline.

Protocol 3: PCR Detection of Tetracycline Resistance Genes

This protocol allows for the genotypic identification of common tetracycline resistance genes.

Materials:

-

DNA extraction kit

-

Resistant bacterial isolate

-

Primers for specific tet genes (e.g., tet(A), tet(M))

-

PCR master mix

-

Thermal cycler

-

Gel electrophoresis equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the resistant bacterial isolate using a commercial kit or a standard in-house protocol.

-

PCR Amplification: a. Prepare a PCR reaction mixture containing the extracted DNA, specific forward and reverse primers for the target tet gene, PCR master mix, and nuclease-free water. b. Perform PCR using a thermal cycler with an optimized program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature will be primer-specific.

-

Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplified DNA fragments.

-

Interpretation: The presence of a band of the expected size indicates the presence of the specific tet gene in the bacterial isolate.

Protocol 4: Kill Curve for Determining Optimal Oxytetracycline Concentration for Mammalian Cell Selection

This protocol is essential for determining the lowest concentration of oxytetracycline that is effective for selecting transfected mammalian cells.

Materials:

-

Parental (non-transfected) mammalian cell line

-

Complete cell culture medium

-

This compound

-

24-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Method for assessing cell viability (e.g., Trypan blue exclusion, MTT assay)

Procedure:

-

Cell Seeding: Seed the parental mammalian cells into the wells of a culture plate at a density that will not lead to over-confluence during the experiment.

-

Prepare Oxytetracycline Dilutions: Prepare a series of dilutions of oxytetracycline in complete culture medium. A suggested starting range is 0.1 to 50 µg/mL. Include a no-antibiotic control.

-

Antibiotic Treatment: After the cells have adhered (typically 24 hours after seeding), replace the medium with the medium containing the different concentrations of oxytetracycline.

-

Incubation and Monitoring: Incubate the plate and monitor the cells daily for signs of cytotoxicity. Replace the medium with fresh antibiotic-containing medium every 2-3 days.

-

Assess Viability: After 7-14 days, assess the cell viability in each well.

-

Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration of oxytetracycline that results in 100% cell death within the desired timeframe.

Mandatory Visualizations

Caption: Mechanism of action of Oxytetracycline and key bacterial resistance pathways.

Caption: Experimental workflow for determining Oxytetracycline resistance.

Caption: Logical flow for the selection of resistant strains using Oxytetracycline.

Conclusion

This compound is a valuable tool for the selection of resistant bacterial strains and genetically modified cells. A thorough understanding of the mechanisms of resistance and the application of standardized experimental protocols are essential for its effective use in a research and drug development setting. The data and methodologies presented in this guide provide a solid foundation for researchers to design and execute experiments involving oxytetracycline-based selection, ultimately contributing to the broader understanding of antibiotic resistance and the development of novel therapeutic interventions.

References

- 1. Determination of Acquired Resistance Profiles of Pseudomonas aeruginosa Isolates and Characterization of an Effective Bacteriocin-Like Inhibitory Substance (BLIS) Against These Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iwra.org [iwra.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

Oxytetracycline calcium CAS number and molecular weight

This technical guide provides a comprehensive overview of oxytetracycline calcium, including its chemical properties, mechanisms of action, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound exists in various forms, each with a specific Chemical Abstracts Service (CAS) number and molecular weight. The following table summarizes the key quantitative data for these forms.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (1:1) | 7179-50-2 | C22H22CaN2O9 | 498.5 |

| Oxytetracycline Hemicalcium Salt | 13303-91-8 | C44H46CaN4O18 | 958.94 |

| This compound (unspecified stoichiometry) | 15251-48-6 | Not specified | Not specified |

| Oxytetracycline (Free Acid Parent) | 79-57-2 | C22H24N2O9 | 460.434 |

Mechanisms of Action

Oxytetracycline exhibits both antibacterial and anti-inflammatory properties through distinct molecular pathways.

Antibacterial Mechanism of Action

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[3][4][5] It specifically binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication. Oxytetracycline can readily pass through the bacterial cell membrane due to its lipophilic nature.

Antibacterial Mechanism of Oxytetracycline.

Anti-inflammatory Mechanism of Action

Beyond its antibiotic effects, oxytetracycline possesses anti-inflammatory properties. Studies have shown that it can suppress the expression of pro-inflammatory cytokines. One of the key pathways implicated in this effect is the NF-κB signaling pathway. Oxytetracycline has been observed to inhibit the activation of NF-κB, which in turn downregulates the expression of inflammatory mediators.

Anti-inflammatory Signaling of Oxytetracycline.

Experimental Protocols

The following sections detail methodologies for the analysis of oxytetracycline.

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis

This method is designed for the quantification of oxytetracycline in commercial pharmaceutical preparations.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Silasorb C8 analytical column (250 x 4 mm, 10 µm)

Reagents:

-

Methanol

-

Oxalic acid (0.01 M, pH 3.0)

-

Codeine (internal standard)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and 0.01 M oxalic acid (pH 3.0) in a 30:70 (v/v) ratio.

-

Standard Solution Preparation: Prepare standard solutions of oxytetracycline and codeine of known concentrations.

-

Sample Preparation: Dissolve the pharmaceutical preparation (powder, capsule contents, etc.) in the mobile phase to achieve a suitable concentration.

-

Chromatographic Conditions:

-

Flow rate: 0.95 ml/min

-